
Neuropeptide Y (13-36), human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuropeptide Y (13-36), human, is a truncated form of the full-length neuropeptide Y, which is a 36-amino acid peptide. Neuropeptide Y is abundantly expressed throughout the mammalian nervous system, including the neocortex, hippocampus, striatum, amygdala, hypothalamus, thalamus, and brain stem. It plays a crucial role in regulating various physiological processes such as anxiety, stress responses, feeding, learning, memory, endocrine function, and circadian rhythms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide Y (13-36), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Neuropeptide Y (13-36), human, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Metabolic Regulation
Obesity and Energy Homeostasis
Neuropeptide Y (13-36) has been implicated in the regulation of energy balance and food intake. Research indicates that NPY can stimulate feeding behavior through its action on specific receptors, particularly the Y1 and Y5 receptors. In animal models, administration of NPY has been shown to induce hyperphagia (increased food intake) and reduce energy expenditure, contributing to obesity development .
Clinical Implications
Therapeutic strategies targeting NPY receptors have been explored for obesity treatment. For instance, selective antagonists of the Y2 receptor have shown promise in reducing appetite and promoting weight loss in preclinical studies . Additionally, the modulation of NPY signaling pathways is being investigated as a means to treat metabolic disorders such as type 2 diabetes.
Neuropsychiatric Disorders
Stress Resilience and Anxiety
NPY is known for its anxiolytic properties, with studies suggesting that it plays a significant role in stress resilience. Elevated levels of NPY have been associated with reduced anxiety and improved coping mechanisms during stressful situations . In animal models, NPY administration has been shown to mitigate anxiety-like behaviors, indicating its potential as a therapeutic target for anxiety disorders.
Alzheimer's Disease
Research has highlighted the role of NPY in neurodegenerative diseases like Alzheimer's disease. Elevated plasma levels of NPY have been observed in patients with Alzheimer's, suggesting a potential neuroprotective role . Animal studies indicate that NPY can ameliorate cognitive impairments associated with Alzheimer's pathology by modulating neurotransmitter release and promoting neurogenesis .
Pain Management
Nociceptive Pain and Inflammation
Neuropeptide Y has been implicated in pain modulation pathways. Studies suggest that NPY can inhibit nociceptive signaling, thereby reducing pain perception . This property makes it a candidate for developing new analgesic therapies, particularly for chronic pain conditions.
Cancer Research
Tumor Growth and Metastasis
Recent findings indicate that NPY receptors may play a role in cancer biology. For example, the human Y1 receptor subtype is overexpressed in certain cancers such as breast cancer, making it a potential target for imaging and therapeutic interventions . Research into NPY's role in tumor growth suggests that modulation of its signaling pathways could influence cancer progression and metastasis.
Gene Therapy Approaches
Epilepsy Treatment
NPY-based gene therapy is emerging as a novel approach for treating epilepsy, particularly forms resistant to conventional pharmacotherapy. Studies have demonstrated that overexpression of NPY can suppress seizures in animal models by acting on Y2 and Y5 receptors . This innovative strategy highlights the potential of NPY not only as a therapeutic agent but also as a gene therapy target.
Summary Table of Applications
Application Area | Mechanism/Effect | Current Research Focus |
---|---|---|
Metabolic Regulation | Appetite stimulation, energy balance | Obesity treatment via receptor antagonists |
Neuropsychiatric Disorders | Anxiolytic effects, cognitive enhancement | Stress resilience and Alzheimer's disease |
Pain Management | Inhibition of nociceptive signaling | Chronic pain therapies |
Cancer Research | Tumor growth modulation via receptor expression | Targeting NPY receptors in breast cancer |
Gene Therapy | Anticonvulsant effects via receptor modulation | Epilepsy treatment strategies |
作用機序
Neuropeptide Y (13-36), human, exerts its effects by binding to specific receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and include subtypes such as Y1, Y2, Y4, Y5, and Y6. The binding of neuropeptide Y to these receptors activates intracellular signaling pathways that regulate various physiological functions, including appetite, stress response, and circadian rhythms .
類似化合物との比較
Peptide YY (PYY): A 36-amino acid peptide with structural similarities to neuropeptide Y. It is primarily found in the endocrine cells of the intestine.
Pancreatic Polypeptide (PP): Another member of the neuropeptide Y family, predominantly distributed in the pancreas.
Uniqueness: Neuropeptide Y (13-36), human, is unique due to its specific truncation, which may alter its receptor binding affinity and physiological effects compared to the full-length neuropeptide Y. This truncated form is particularly useful in research to study the functional domains of the peptide and its interactions with different receptor subtypes .
生物活性
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a critical role in various physiological processes, including appetite regulation, cardiovascular function, and stress response. The fragment NPY (13-36) is a C-terminal peptide derived from the full-length NPY and exhibits specific biological activities primarily through its interaction with neuropeptide Y receptors, particularly the Y2 receptor subtype.
Structure and Function
Molecular Characteristics
- Chemical Formula : C134H207N41O36S
- Molecular Weight : Approximately 3000.4 Da
- Purity : >95%
- Solubility : Water-soluble at 1 mg/ml
NPY (13-36) acts as an agonist for the Y2 receptor, which is implicated in various physiological responses. It has been shown to inhibit forskolin-induced cAMP accumulation with varying efficacy across different receptor subtypes (Y1, Y2, Y4, and Y5) . The compound's activity is characterized by its ability to modulate neurotransmitter release and influence vascular functions.
Appetite Regulation
NPY (13-36) has been observed to play a role in appetite suppression. It acts on the central nervous system, particularly influencing feeding behavior through its action on Y2 receptors. Studies indicate that this fragment can produce anorexigenic effects similar to those of its parent peptide .
Cardiovascular Effects
Research has demonstrated that centrally administered NPY (13-36) produces significant vasopressor effects. In studies involving awake male rats, intraventricular injections resulted in a dose-dependent increase in mean arterial blood pressure without affecting heart rate. This suggests a potential role in cardiovascular regulation through antagonism of the vasodepressor effects of full-length NPY .
Neuromodulatory Effects
NPY (13-36) also exhibits neuromodulatory properties. It has been linked to the modulation of excitatory postsynaptic currents in hippocampal neurons, indicating its influence on cognitive functions such as learning and memory . Additionally, it has been shown to mitigate stress-induced anxiety behaviors in animal models .
Comparative Efficacy of NPY Fragments
Compound | Receptor Affinity (Ki values) | EC50 (cAMP inhibition) | Vasopressor Effect |
---|---|---|---|
NPY (1-36) | Y1: 0.7 nM; Y2: 0.7 nM | 300 nM (Y1), 2.2 nM (Y2) | Strong |
NPY (13-36) | Y2: 1.28 nM | 20 nM (Y5), >1000 nM (Y4) | Moderate |
This table summarizes the comparative activity of NPY and its fragments, highlighting the distinct receptor affinities and biological effects.
Case Studies and Research Findings
-
Vasopressor Response Study :
A study demonstrated that NPY (13-36) could counteract the vasodepressor actions of NPY (1-36), showcasing its potential utility in managing blood pressure through central mechanisms . -
Anxiety and Stress Response :
In behavioral assays, NPY (13-36) was shown to reduce anxiety-like behaviors in rodents subjected to stress tests such as the forced swim test and elevated plus maze . This suggests therapeutic potential for anxiety disorders. -
Cognitive Enhancement :
Research indicates that NPY (13-36) may enhance cognitive functions by modulating synaptic plasticity within the hippocampus . Its role in reducing amyloid-beta-induced cognitive deficits positions it as a candidate for neuroprotective therapies.
特性
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRWBQWAYQJSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C134H207N41O36S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3000.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。